VER-155008

Übersicht

Beschreibung

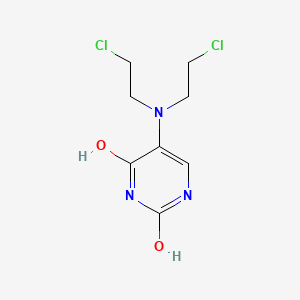

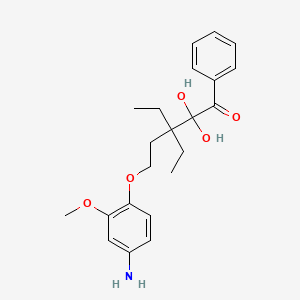

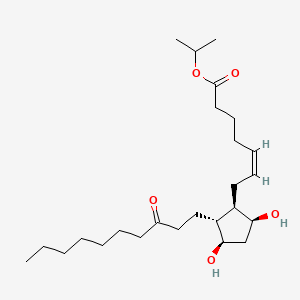

VER 155008 ist ein niedermolekularer Inhibitor der Hitzeschockprotein 70 (Hsp70)-Familie. Es ist eine Adenosin-abgeleitete Verbindung, die selektiv Hsp70, Hitzeschock-homologes 71 kDa-Protein (Hsc70) und 78 kDa Glukose-reguliertes Protein (Grp78) mit hoher Affinität hemmt.

Wissenschaftliche Forschungsanwendungen

VER 155008 has a wide range of scientific research applications:

Cancer Therapy: VER 155008 has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. .

Neurodegenerative Diseases:

Cell Biology: VER 155008 is used in cell biology research to study the role of Hsp70 in protein folding, stress response, and cellular homeostasis.

Wirkmechanismus

Target of Action

VER-155008 is a small molecule that primarily targets the Heat Shock Protein 70 (Hsp70) family of molecular chaperones . The Hsp70 family includes proteins such as Hsp70 (HSPA1), Hsc70 (HSPA8), and Grp78 . These proteins play crucial roles in protein folding, degradation, and complex assembly, thereby maintaining cellular proteostasis .

Mode of Action

This compound binds to the nucleotide binding site of Hsp70, arresting the nucleotide binding domain (NBD) in a half-open conformation . This action prevents the allosteric control between the NBD and the substrate binding domain (SBD), effectively acting as an ATP-competitive inhibitor .

Biochemical Pathways

The inhibition of Hsp70 by this compound impacts several biochemical pathways. Hsp70 has been shown to affect cell signaling pathways such as the Akt/mTOR pathway, which negatively regulates macroautophagy . By inhibiting Hsp70, this compound can influence these pathways, potentially leading to increased macroautophagy .

Pharmacokinetics

This compound demonstrates rapid metabolism and clearance in vivo . It has been shown to penetrate into the brain after intraperitoneal administration, suggesting that it acts in the brain in situ . .

Result of Action

This compound has been shown to suppress cell viability dose-dependently and inhibit colony formation in various cell lines . It also induces caspase-3/7 dependent apoptosis in certain cells and non-caspase dependent cell death in others . Furthermore, it has been found to reduce the expression of phosphorylated Akt, suggesting an impact on the Akt signaling pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, such as small molecule Hsp90 inhibitors, can potentiate the apoptotic potential of this compound in certain cell lines . .

Vorbereitungsmethoden

Die Synthese von VER 155008 umfasst mehrere Schritte, die von Adenosinderivaten ausgehen. Die wichtigsten Schritte umfassen die Einführung spezifischer funktioneller Gruppen in das Adenosingerüst, um seine Bindungsaffinität zu Hsp70 zu erhöhen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern.

Analyse Chemischer Reaktionen

VER 155008 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: VER 155008 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an VER 155008 zu modifizieren.

Substitution: Substitutionsreaktionen werden häufig verwendet, um verschiedene Substituenten am Adenosingerüst einzuführen, wodurch seine inhibitorische Aktivität verbessert wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. .

Wissenschaftliche Forschungsanwendungen

VER 155008 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Krebstherapie: VER 155008 hat sich als Inhibitor der Proliferation verschiedener Krebszelllinien erwiesen, darunter Brust- und Darmkrebszellen. .

Neurodegenerative Erkrankungen:

Wirkmechanismus

VER 155008 entfaltet seine Wirkung durch Bindung an die Nukleotid-Bindungsdomäne von Hsp70, wodurch seine ATPase-Aktivität gehemmt wird. Diese Hemmung verhindert die allosterische Kontrolle zwischen der Nukleotid-Bindungsdomäne und der Substrat-Bindungsdomäne, was zur Anhäufung von falsch gefalteten Proteinen und zur Induktion von Apoptose in Krebszellen führt. Die molekularen Zielstrukturen von VER 155008 umfassen Hsp70, Hsc70 und Grp78, die an verschiedenen zellulären Signalwegen beteiligt sind, die mit der Proteinfaltung und Stressantwort zusammenhängen .

Vergleich Mit ähnlichen Verbindungen

VER 155008 ist unter den Hsp70-Inhibitoren aufgrund seiner hohen Selektivität und Potenz einzigartig. Zu ähnlichen Verbindungen gehören:

MKT-077: Ein weiterer Hsp70-Inhibitor mit einer anderen chemischen Struktur und einem anderen Wirkmechanismus.

PES-Cl: Ein niedermolekularer Inhibitor, der Hsp70 angreift, aber im Vergleich zu VER 155008 eine geringere Selektivität aufweist.

2-Phenylethynesulfonamid (PES): Ein Hsp70-Inhibitor mit einer anderen Bindungsstelle und einem anderen Wirkmechanismus. VER 155008 zeichnet sich durch seine Fähigkeit aus, selektiv mehrere Mitglieder der Hsp70-Familie zu hemmen, wodurch es ein wertvolles Werkzeug in der wissenschaftlichen Forschung ist

Eigenschaften

IUPAC Name |

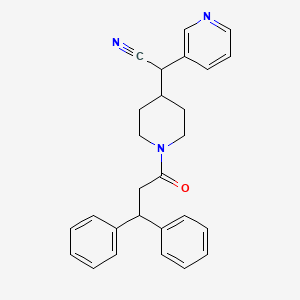

4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23Cl2N7O4/c26-16-6-5-15(7-17(16)27)9-30-25-33-19-22(29)31-12-32-23(19)34(25)24-21(36)20(35)18(38-24)11-37-10-14-3-1-13(8-28)2-4-14/h1-7,12,18,20-21,24,35-36H,9-11H2,(H,30,33)(H2,29,31,32)/t18-,20-,21-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGGCBQORXDVTE-UMCMBGNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COCC2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23Cl2N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649014 | |

| Record name | 5'-O-[(4-Cyanophenyl)methyl]-8-{[(3,4-dichlorophenyl)methyl]amino}adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134156-31-2 | |

| Record name | 5'-O-[(4-Cyanophenyl)methyl]-8-{[(3,4-dichlorophenyl)methyl]amino}adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of VER-155008?

A1: this compound primarily targets the nucleotide-binding domain (NBD) of Hsp70 proteins, specifically the adenosine triphosphatase (ATPase) domain. [, , ]

Q2: How does this compound inhibit Hsp70 activity?

A2: this compound acts as an ATP-competitive inhibitor, binding to the ATPase domain of Hsp70. This binding disrupts the allosteric communication between the NBD and the substrate-binding domain (SBD) of Hsp70, ultimately hindering its chaperone function. [, , ]

Q3: What are the downstream effects of Hsp70 inhibition by this compound?

A3: Inhibition of Hsp70 by this compound leads to a wide range of cellular responses, including:

- Induction of Apoptosis: In cancer cells, this compound can induce apoptosis, either as a single agent or in combination with other anticancer therapies. [, , , ]

- Suppression of Cell Proliferation: this compound has demonstrated antiproliferative effects on various cancer cell lines. [, , , ]

- Inhibition of Autophagy: this compound can disrupt the autophagic process, potentially contributing to its anticancer activity. []

- Suppression of Viral Replication: Research indicates that this compound can inhibit the replication of certain viruses, such as Kaposi's sarcoma-associated herpesvirus (KSHV) and dengue virus. [, ]

- Modulation of Immune Responses: this compound can affect the release of cytokines, suggesting a role in modulating immune responses. [, ]

- Promotion of Axonal Regrowth: In models of Alzheimer's disease, this compound has shown promising results in promoting axonal regeneration and improving memory function. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: * Molecular Formula: C27H21Cl2N7O5* Molecular Weight: 594.4 g/mol

Q5: Is there spectroscopic data available for this compound?

A5: While the provided research articles do not include specific spectroscopic data, this information can likely be found in chemical databases or the compound supplier's documentation.

- In vitro studies: this compound is typically dissolved in DMSO for in vitro experiments, suggesting compatibility with this solvent. [, , ]

- In vivo studies: this compound has been administered to mice via intraperitoneal injection, suggesting the feasibility of formulating it for this route of administration. [, ]

Q6: Have computational chemistry methods been employed to study this compound?

A7: Yes, computational modeling, including molecular docking, has been used to understand the interaction of this compound with the ATPase domain of Hsp70. [, , ] These studies have provided insights into the binding mode and potential structural modifications that could enhance its activity or selectivity.

Q7: Are there Structure-Activity Relationship (SAR) studies for this compound?

A8: While the provided research articles primarily focus on this compound itself, they do highlight the importance of specific structural features for its activity. For example, the adenosine moiety and the dichlorophenyl group are crucial for binding to the ATPase domain of Hsp70. [, ] Further SAR studies, involving the synthesis and evaluation of this compound analogs, would be valuable to optimize its pharmacological properties.

Q8: What is known about the pharmacokinetics of this compound?

A9: One study mentioned that this compound exhibits rapid metabolism and clearance in vivo, with tumor levels below the predicted pharmacologically active concentration. [] This highlights the need for further optimization of the compound's pharmacokinetic properties, potentially through formulation strategies or structural modifications, to improve its bioavailability and therapeutic window.

Q9: Has this compound been tested in preclinical models of disease?

A9: Yes, this compound has shown efficacy in several preclinical models, including:

- Cancer models: this compound has demonstrated antitumor activity in various cancer cell lines and xenograft models, both as a single agent and in combination with other therapies. [, , ]

- Alzheimer’s disease models: this compound has shown promising results in reducing memory deficits and promoting axonal regeneration in a mouse model of Alzheimer’s disease. [, ]

- Viral infection models: this compound has exhibited antiviral activity against KSHV and dengue virus in cellular models. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

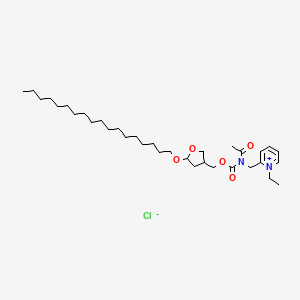

![N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide](/img/structure/B1683730.png)

![(S)-2-(5-(2-(4-carbamimidoylbenzamido)-3-(4-nitrophenyl)propanoyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)acetic acid](/img/structure/B1683734.png)